![molecular formula C21H29NO6S B1406982 Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate CAS No. 1237542-10-7](/img/structure/B1406982.png)
Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate
Overview
Description
Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate is a useful research compound. Its molecular formula is C21H29NO6S and its molecular weight is 423.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Related Compounds : Studies have focused on synthesizing various related compounds, such as substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, which are obtained by 1,3-dipolar cycloaddition processes (Molchanov & Tran, 2013).
- Applications in Drug Design : These compounds have been added to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design, emphasizing their potential role in pharmaceutical research (Radchenko, Grygorenko, & Komarov, 2010).
- Investigation of Spirocyclic Oxetane : Research also includes the synthesis of 2-oxa-6-azaspiro[3.3]heptane and its properties, with a focus on its improved solubility and stability as a sulfonic acid salt, providing access to a wider range of reaction conditions (Van der Haas et al., 2017).
Chemical Transformations
- Functionalization and Derivatization : Spirocyclic compounds like diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate are used as intermediates in the synthesis of novel compounds. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is synthesized for further selective derivation on azetidine and cyclobutane rings, demonstrating its utility in accessing chemical space (Meyers et al., 2009).
- Photocycloaddition Reactions : Research has explored intermolecular cross-selective [2 + 2] photocycloaddition reactions using exocyclic arylidene oxetanes and cyclobutanes, providing access to polysubstituted 2-oxaspiro[3.3]heptane motifs. These motifs are of interest in medicinal chemistry as bioisosteres (Murray et al., 2021).
Properties
IUPAC Name |
dipropan-2-yl 2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO6S/c1-14(2)27-18(23)21(19(24)28-15(3)4)10-20(11-21)12-22(13-20)29(25,26)17-8-6-16(5)7-9-17/h6-9,14-15H,10-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWAGXJADWMMCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CC(C3)(C(=O)OC(C)C)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-4-[(tert-butyldiphenylsilyl)oxy]-2-fluorocyclohexan-1-one](/img/structure/B1406901.png)
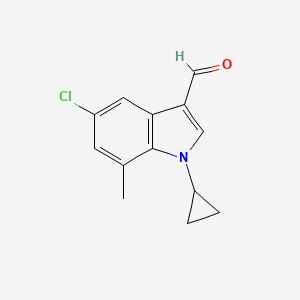
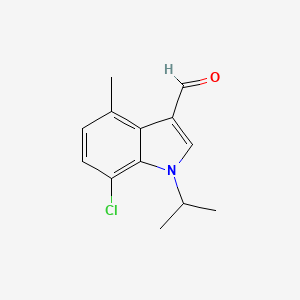
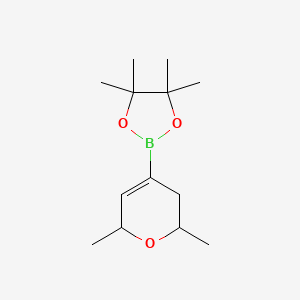

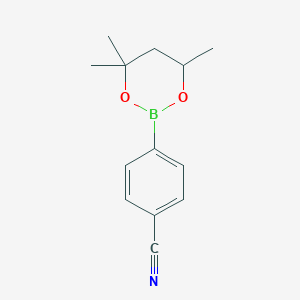
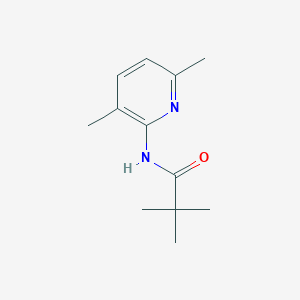



![2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile](/img/structure/B1406916.png)
amine](/img/structure/B1406917.png)


